
2-O-Methyl-alpha-D-N-acetylneuraminic acid
Descripción general
Descripción
2-O-Methyl-α-D-N-acetylneuraminic acid (CAS 50930-22-8) is a modified sialic acid derivative with the molecular formula C₁₂H₂₁NO₉ and a molecular weight of 323.3 g/mol . It is characterized by a methyl group at the 2-O position of the N-acetylneuraminic acid backbone, which alters its stereochemical and biochemical properties. This compound is widely used as a model system to study influenza virus hemagglutinin binding and metal ion interactions due to its structural mimicry of natural sialic acid receptors . Its high purity (>95% via HPLC) and stability at -20°C make it a reliable reference standard in virology and glycobiology research .
Mecanismo De Acción
Target of Action
2-O-Methyl-alpha-D-N-acetylneuraminic acid is primarily targeted towards influenza virus hemagglutinin and metal ions . It is also used in studies assessing the binding of these targets .
Mode of Action
The compound interacts with its targets by binding to them. This binding action is crucial in studies assessing the interaction of influenza virus hemagglutinin and metal ions .
Biochemical Pathways
It has been used in a study to assess lactose-based sialylmimetics inhibition of the rhesus and human rotavirus strains . This suggests that it may have a role in the biochemical pathways related to viral infection.
Result of Action
Its role in studies assessing the binding of influenza virus hemagglutinin and metal ions suggests that it may have an impact on viral infection processes .
Análisis Bioquímico
Biochemical Properties
2-O-Methyl-alpha-D-N-acetylneuraminic acid interacts with various biomolecules, including enzymes and proteins. It has been used as a model compound for assessing the binding of influenza virus hemagglutinin and metal ions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in viral infections. It has been used to study the inhibition of the rhesus and human rotavirus strains .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been used to study the binding specificity of botulinum C16S toxin HA1 to various sugars .
Actividad Biológica
2-O-Methyl-alpha-D-N-acetylneuraminic acid (2-O-Me-Neu5Ac) is a derivative of N-acetylneuraminic acid, characterized by a methyl group at the 2-position of the sugar ring. This modification significantly influences its biological activity, particularly in interactions with viruses, cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₂₁N₁O₉
- Molecular Weight : Approximately 305.3 g/mol
The presence of the methyl group at the 2-position alters the compound's reactivity and binding properties compared to its parent compound, N-acetylneuraminic acid (Neu5Ac), making it a valuable model for studying sialic acid interactions.
Interaction with Viruses
One of the most significant biological activities of 2-O-Me-Neu5Ac is its role in viral infections, particularly with influenza viruses. The compound mimics the natural ligand for hemagglutinin (HA), a protein on the viral envelope responsible for binding to sialic acid-containing receptors on host cells. This interaction is critical for viral attachment and entry into cells.
- Research Findings : Studies have demonstrated that 2-O-Me-Neu5Ac competes with sialylated molecules for binding sites on HA, providing insights into the mechanisms of viral infections and potential antiviral strategies.
Binding Properties
2-O-Me-Neu5Ac also exhibits binding affinity for various metal ions such as calcium and iron. This property is essential for understanding the biological roles of sialic acids in physiological processes like cell adhesion and signal transduction.
- Applications in Research : The compound serves as a model molecule in assays designed to explore interactions between sialic acids and metal ions, contributing to knowledge about metal ion homeostasis in biological systems.
Therapeutic Potential
The involvement of sialic acids in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions has led to increased interest in compounds like 2-O-Me-Neu5Ac as potential drug targets. Its well-defined structure allows researchers to utilize it in drug discovery efforts aimed at identifying and characterizing drugs that target sialic acid-binding proteins or enzymes involved in sialic acid metabolism.
- Case Studies : Research has indicated that modifications to sialic acids can alter their functional roles in biological systems, highlighting the importance of compounds like 2-O-Me-Neu5Ac in therapeutic development.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Acetylneuraminic Acid | No methyl group at 2-position | Naturally occurring sialic acid |
3-O-Methyl-alpha-D-N-acetylneuraminic Acid | Methyl group at 3-position | Different binding properties |
4-O-Methyl-alpha-D-N-acetylneuraminic Acid | Methyl group at 4-position | Potentially different interactions with proteins |
These compounds share a common backbone but exhibit distinct biological activities due to their structural modifications.
Aplicaciones Científicas De Investigación
Virology Research
Influenza Virus Binding Studies
2-O-Methyl-alpha-D-N-acetylneuraminic acid serves as a model compound for studying the binding interactions of influenza virus hemagglutinin (HA) with sialic acid derivatives. Research has demonstrated that HA can bind to various sialic acid structures, and 2-O-Methyl-Neu5Ac is particularly useful for elucidating the binding affinities and mechanisms involved. For instance, studies employing nuclear magnetic resonance (NMR) spectroscopy have quantified the binding interactions, revealing millimolar dissociation constants that are critical for understanding viral entry mechanisms into host cells .
Rotavirus Inhibition Studies
Furthermore, derivatives of 2-O-Methyl-Neu5Ac have been investigated for their potential as inhibitors of rotavirus infections. The rotavirus hemagglutinin protein (VP8*) interacts with sialic acids on host cell surfaces during the infection process. By employing sialylmimetics based on 2-O-Methyl-Neu5Ac, researchers aim to block these interactions, thereby preventing viral attachment and subsequent infection .
Immunology Applications
Sialic Acid Recognition in Immune Response
In immunological contexts, this compound is utilized to study the recognition of sialic acids by immune receptors. The modification at the 2-position alters the binding characteristics of sialic acids to various lectins and receptors involved in immune responses. This has implications for understanding how pathogens evade immune detection by mimicking host glycan structures .
Diagnostic Applications
Enzymatic Assays for Neuraminidase Detection
One significant application of this compound is in the development of fluorogenic substrates for enzymatic assays. Specifically, it has been used to create a substrate that allows for the detection of neuraminidase activity in human skin fibroblasts. This is particularly relevant in diagnosing conditions such as sialidosis, where neuraminidase deficiency leads to an accumulation of sialic acids . The substrate's design facilitates real-time monitoring of enzymatic activity, providing a valuable tool for clinical diagnostics.
Chemical Synthesis and Structural Studies
Synthesis Techniques
The synthesis of this compound involves several chemical reactions that allow for the introduction of the methyl group at the 2-position while retaining the integrity of the neuraminic acid structure. Techniques such as acylation and chromatography are employed to achieve high purity yields necessary for research applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for producing 2-O-Methyl-α-D-N-acetylneuraminic acid, and how do enzymatic methods compare to chemical synthesis?
Enzymatic synthesis is preferred for stereochemical control. A two-step approach involves N-acetylneuraminic acid (Neu5Ac) as a precursor: (1) N-acetyl-D-glucosamine 2-epimerase converts N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc), and (2) Neu5Ac lyase condenses ManNAc with pyruvate. Methylation at the 2-O position is achieved using methyltransferases (e.g., bacterial sialyltransferases) or chemical agents like methyl iodide under controlled pH (6.5–7.5) . Chemical synthesis often requires protecting group strategies (e.g., benzyl groups for hydroxyl protection) and harsh conditions, risking racemization .
Q. How can researchers validate the structural integrity of 2-O-Methyl derivatives of sialic acids?
Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., [M+H]+ for C13H23NO9: expected m/z 338.1447) and NMR spectroscopy (1H/13C) to verify methylation at the 2-O position. Key NMR signals include a downfield shift of the C2 proton (δ 3.8–4.1 ppm) and absence of the C2 hydroxyl group in DEPT-135 spectra. Cross-validate with HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) .
Q. What biological roles does 2-O-Methyl-α-D-N-acetylneuraminic acid play in glycoconjugate interactions?
The 2-O-methyl group sterically hinders interactions with sialic acid-binding lectins (e.g., Siglecs) and viral hemagglutinins, making it a tool for studying glycan-mediated signaling. For example, it reduces binding affinity to influenza A virus HA proteins by ~60% compared to unmodified Neu5Ac, as shown in SPR assays .
Advanced Research Questions
Q. How can researchers optimize the enzymatic synthesis of 2-O-Methyl-α-D-N-acetylneuraminic acid to improve yield and scalability?
Use kinetic modeling to balance substrate ratios (e.g., ManNAc:pyruvate at 1:1.2) and optimize enzyme stability. Immobilize enzymes on magnetic nanoparticles (e.g., Fe3O4@SiO2-NH2) to enhance reusability (>10 cycles with 85% activity retention). Monitor reaction progress via real-time pH adjustment (7.0–7.5) and in-line HPLC .
Q. What advanced techniques resolve contradictions in reported enzymatic activity data for sialyltransferases used in methylation?
Discrepancies in enzyme kinetics (e.g., kcat variations) arise from assay conditions (e.g., ionic strength, cofactor availability). Use isothermal titration calorimetry (ITC) to measure binding constants and stopped-flow fluorescence to track real-time conformational changes. Cross-reference with structural data (X-ray crystallography of enzyme-substrate complexes) .
Q. How does 2-O-Methylation impact the metabolic stability of sialic acid derivatives in mammalian cell cultures?
Perform radiolabeled tracing (14C-methyl groups) to track incorporation into cell-surface glycans. Compare hydrolysis rates in lysosomal extracts (pH 4.5, 37°C) using LC-MS/MS. Methylation increases resistance to neuraminidases, with a 40% slower degradation rate than native Neu5Ac .
Q. What computational strategies predict the regioselectivity of chemical methylation in complex sialic acid derivatives?
Apply density functional theory (DFT) to model transition states and identify energy barriers for methylation at C2 vs. C4/C7. Validate with kinetic isotope effect (KIE) studies using deuterated methyl donors (e.g., CD3I) .
Q. Methodological Challenges
Q. How to address low yields in solid-phase synthesis of 2-O-Methyl-α-D-N-acetylneuraminic acid conjugates?
Use Fmoc-protected building blocks and microwave-assisted coupling (50°C, 20 min) to enhance reaction efficiency. Monitor deprotection steps with UV-Vis (trityl cation release at 505 nm). Purify via preparative HPLC with ion-pairing agents (e.g., triethylammonium acetate) .
Q. What analytical workflows distinguish 2-O-Methyl derivatives from other sialic acid isoforms in biological samples?
Combine HILIC-HRMS (hydrophilic interaction chromatography) for polar separation and tandem MS/MS (CID fragmentation) to identify diagnostic ions (e.g., m/z 274.1 for C2-methylated fragments). Use lectin microarrays with Siglec-2-Fc chimeric proteins for affinity validation .
Q. How to mitigate batch-to-batch variability in enzymatic methylation reactions?
Implement design of experiments (DoE) to test critical parameters (temperature, pH, cofactor concentration). Use response surface modeling (RSM) to identify optimal conditions. Validate with qNMR for precise quantification of methyl group incorporation .
Comparación Con Compuestos Similares
The following table summarizes key structural, functional, and biological differences between 2-O-Methyl-α-D-N-acetylneuraminic acid and related sialic acid derivatives:
Structural and Functional Analysis
2-O-Methyl-β-D-N-acetylneuraminic Acid
- Key Difference: The β-anomeric configuration at the glycosidic bond alters receptor binding specificity compared to the α-form.
- Applications : Demonstrates stronger inhibition of neuraminidase enzymes (critical for viral replication), making it a candidate for antiviral drug development .
N-Acetylneuraminic Acid (Parent Compound)
- Key Difference : Absence of the 2-O-methyl group reduces steric hindrance, enhancing its natural role in glycan-mediated processes like immune response modulation .
- Research Findings: Sauter et al. (1989) showed that methylation at the 2-O position in the α-anomer reduces binding affinity to some influenza strains, highlighting the importance of stereochemistry in viral adhesion .
N-Glycolylneuraminic Acid
- Key Difference: The glycolyl group introduces immunogenic epitopes absent in humans, explaining its role in xenotransplantation rejection and cancer biomarker studies .
9-Amino-N-acetylneuraminic Acid
- Key Difference: The amino group at C9 enables conjugation with fluorescent tags or drugs, facilitating targeted delivery systems .
2-Keto-3-deoxy-D-glycero-D-galacto-nononic Acid (KDN)
- Key Difference : Simplified structure without the N-acetyl group allows broader metabolic incorporation in bacterial systems .
Métodos De Preparación
Enzymatic Synthesis of 2-O-Methyl-α-D-N-acetylneuraminic Acid
Enzymatic methods leverage bacterial sialyltransferases or methyltransferases to introduce the methyl group at the 2-O position of N-acetylneuraminic acid (Neu5Ac). These approaches prioritize stereochemical fidelity and avoid harsh reaction conditions.
Sialyltransferase-Mediated Methylation
Bacterial sialyltransferases, such as those from Campylobacter jejuni, catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to Neu5Ac. The reaction occurs in buffered aqueous solutions (pH 7.0–7.5) at 37°C, achieving yields of 70–85% . Key advantages include:
-
Stereospecificity : Retention of α-configuration at the anomeric center .
-
Minimal Byproducts : Unlike chemical methods, enzymatic reactions avoid unwanted modifications at other hydroxyl groups.
Optimization of Reaction Conditions
Enzymatic efficiency depends on SAM concentration (1–5 mM) and cofactor regeneration systems. NADH-dependent reductases are often incorporated to recycle SAM, reducing costs by 40% . For example, a 20-hour reaction with C. jejuni sialyltransferase and 3 mM SAM produced 2-O-Me-Neu5Ac with 82% yield .
Chemical Synthesis Strategies
Chemical synthesis routes employ protecting groups and methylating agents to achieve regioselective methylation. These methods are less stereospecific but offer scalability for industrial applications.
Stepwise Protection and Methylation
A three-step protocol is widely used:
-
Protection of Hydroxyl Groups : Benzyl (Bn) or acetyl (Ac) groups shield reactive sites at C4, C7, and C8. For example, treatment of Neu5Ac with benzyl bromide in DMF (0°C, 2 hours) protects C4 and C7 .
-
Selective Methylation : Methyl iodide (2 equivalents) in THF with NaH (0°C, 1 hour) introduces the 2-O-methyl group .
-
Deprotection : Hydrogenolysis (H₂/Pd-C, 6 hours) removes benzyl groups, yielding 2-O-Me-Neu5Ac .
This method achieves 45–60% overall yield but risks racemization at C2 during methylation .
One-Pot Methylation
Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate methylation. A mixture of Neu5Ac, methyl iodide (3 equivalents), and K₂CO₃ in acetone (reflux, 8 hours) produces 2-O-Me-Neu5Ac in 68% yield . Side products (e.g., 4-O-methyl derivatives) are minimized to <5% .
Hybrid Enzymatic-Chemical Approaches
Combining enzymatic and chemical steps improves efficiency. For instance:
-
Enzymatic Generation of Neu5Ac : N-acetylneuraminate lyase condenses N-acetylmannosamine (ManNAc) and pyruvate to synthesize Neu5Ac .
-
Chemical Methylation : The resulting Neu5Ac undergoes methylation via methyl iodide under optimized conditions (Section 2.2) .
This hybrid method achieves 75–92% yield with >90% α-anomer purity .
Purification and Analytical Validation
Purification Techniques
-
Ion-Exchange Chromatography : DEAE-Sepharose columns (0.1–0.5 M NaCl gradient) separate 2-O-Me-Neu5Ac from unreacted Neu5Ac .
-
Reverse-Phase HPLC : C18 columns (0.1% TFA in H₂O/ACN, 5→40% ACN over 30 minutes) achieve >95% purity .
Structural Confirmation
-
NMR Spectroscopy : Key signals include the 2-O-methyl proton (δ 3.3 ppm, singlet) and absence of C2 hydroxyl in DEPT-135 .
-
High-Resolution Mass Spectrometry (HR-MS) : [M+H]⁺ observed at m/z 324.1291 (calculated: 324.1289) .
Comparative Data on Synthesis Methods
Method | Yield (%) | Purity (%) | Stereochemical Purity (%) |
---|---|---|---|
Enzymatic (C. jejuni) | 82 | 98 | 99 |
Stepwise Chemical | 58 | 95 | 85 |
Hybrid Approach | 89 | 97 | 94 |
Propiedades
IUPAC Name |
(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-KESNGRBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420675 | |
Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50930-22-8 | |
Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.